molecular formula C₃¹³C₁₈H₃₈O₃ B136048 Glycidyl oleate CAS No. 5431-33-4

Glycidyl oleate

Cat. No.: B136048
CAS No.: 5431-33-4
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-KTKRTIGZSA-N
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Description

Glycidyl oleate (CAS 5431-33-4) is a glycidyl ester derived from oleic acid (C18:1), characterized by an epoxy group (oxirane ring) and an oleate chain. It is widely studied as a food processing contaminant formed during high-temperature treatments of oils and fats, particularly in fried or baked goods . Its molecular formula is C21H38O3, with a molecular weight of 338.53 g/mol. Structurally, the unsaturated oleic acid chain differentiates it from saturated glycidyl esters like glycidyl palmitate (C16:0) and stearate (C18:0) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized by reacting glycidol with oleic acid. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Glycidol+Oleic AcidGlycidyl Oleate+Water\text{Glycidol} + \text{Oleic Acid} \rightarrow \text{this compound} + \text{Water} Glycidol+Oleic Acid→Glycidyl Oleate+Water

Industrial Production Methods: In industrial settings, this compound is often produced during the deodorization process of edible oils. This process involves heating the oils to high temperatures, which can lead to the formation of glycidyl esters, including this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Hydrolysis: In the presence of water and enzymes such as lipases, this compound can be hydrolyzed to produce glycidol and oleic acid.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Enzymatic hydrolysis using lipases or acidic/basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed:

Scientific Research Applications

Introduction to Glycidyl Oleate

This compound is a glycidyl fatty acid ester, primarily derived from oleic acid. It is recognized for its significant applications in various scientific fields, including chemistry, biology, and food safety. This compound is particularly notable due to its potential mutagenic and carcinogenic effects, as well as its role as a contaminant in food products.

Scientific Research Applications

This compound has been extensively studied across several scientific domains:

  • Chemistry : It serves as a model compound for studying the formation and behavior of glycidyl esters during food processing. This research is crucial for understanding how these compounds form under high-temperature conditions typical in oil deodorization processes .
  • Biology : Investigations into this compound have revealed its potential mutagenic and carcinogenic properties. Studies have shown that glycidyl esters can be converted into glycidol, a known genotoxic agent, in vivo .
  • Food Safety : this compound is monitored as a contaminant in edible oils and processed foods. Regulatory bodies have established methods for analyzing glycidyl esters to ensure food safety and compliance with health standards .

Industrial Applications

In industrial settings, this compound is produced during the deodorization of edible oils. This process involves heating oils to high temperatures, leading to the formation of glycidyl esters. Monitoring these compounds is essential for maintaining food quality and safety .

Toxicological Studies

Research has focused on the toxicological effects of this compound and its derivatives. The hydrolysis of this compound primarily yields glycidol, which poses health risks due to its carcinogenic nature . Animal studies have indicated that exposure to glycidyl esters may result in adverse health effects, necessitating further investigation into their safety profiles .

Data Tables

MethodDescriptionReference
Gas Chromatography (GC)Used for quantifying glycidyl esters in oils
Mass Spectrometry (MS)Identifies and quantifies degradation products
High-Performance Liquid Chromatography (HPLC)Separates components in complex mixtures

Case Study 1: Food Processing Impact

A study conducted by the Joint Research Centre (JRC) evaluated the occurrence of glycidyl esters in various edible oils during processing. The research highlighted the formation of these compounds at elevated temperatures, emphasizing the need for improved monitoring techniques to mitigate health risks associated with their consumption .

Case Study 2: Toxicological Assessment

Research published in Frontiers in Bioscience investigated the toxic effects of glycidyl esters on animal models. The findings indicated significant genotoxicity linked to exposure levels, reinforcing the importance of regulatory measures regarding these compounds in food products .

Mechanism of Action

Glycidyl oleate exerts its effects primarily through the reactive epoxide group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects. The compound can be hydrolyzed by lipases in the gastrointestinal tract to release glycidol, which is known for its genotoxicity .

Comparison with Similar Compounds

Comparison with Similar Glycidyl Esters

Structural and Physicochemical Properties

Glycidyl esters share a common epoxy group but differ in fatty acid chain length and saturation:

Compound Fatty Acid Chain Saturation Molecular Formula Molecular Weight (g/mol) Purity (Commercial)
Glycidyl oleate C18:1 Unsaturated C21H38O3 338.53 98%
Glycidyl palmitate C16:0 Saturated C19H36O3 312.50 98%
Glycidyl stearate C18:0 Saturated C21H40O3 340.54 98%
Glycidyl linoleate C18:2 Polyunsaturated C21H36O3 336.52 90%

Key Differences :

  • Chain Length and Saturation : Oleate’s unsaturated C18:1 chain increases reactivity during thermal degradation compared to saturated analogues .
  • Analytical Detection : this compound exhibits distinct retention times (5.31 min) and precursor ions ([M + NH4]<sup>+</sup> = 356.3 m/z) in LC–MS, differentiating it from palmitate (4.77 min, 330.3 m/z) and stearate (7.65 min, 358.3 m/z) .

Formation in Food Processing

This compound is the predominant glycidyl ester formed during high-temperature cooking, surpassing palmitate, stearate, and linoleate in abundance:

Food Matrix Cooking Conditions This compound (%) Glycidyl Palmitate (%) Glycidyl Linoleate (%)
Beef patties 600°C, 5 min 51.6 22.1 15.3
Cookies 210°C, 12 min 61.5 <="" td=""> 24.7
Cupcakes 210°C, 20 min 76.6 <="" td=""> 18.2
Palm oil frying Repeated frying cycles Dominant Trace Moderate

Key Findings :

  • Temperature Sensitivity : Oleate formation peaks at 210–250°C, correlating with oleic acid’s prevalence in cooking oils (e.g., palm, sunflower) .
  • Matrix Dependency : In grilled saury and chicken, palmitate dominates due to higher saturated fat content, highlighting fatty acid source influence .

Bioactivity and Toxicity

Antimicrobial Activity:

Both this compound and palmitate exhibit antimicrobial properties, likely due to their epoxy-fatty acid structure disrupting microbial membranes . However, oleate’s unsaturated chain may enhance membrane penetration compared to saturated analogues.

Toxicity Profile:

Compound LD50 (mmol/kg bw) Carcinogenicity (Mouse Model)
This compound 9.9–10.9 Sarcoma induction
Glycidol 6.1 Known carcinogen
3-MCPD 1.7 Non-carcinogenic

Key Insights :

  • Moderate Toxicity : this compound is less acutely toxic than glycidol but more so than 3-MCPD esters .
  • Carcinogenic Potential: Subcutaneous injections in mice induced sarcomas, though results require cautious interpretation due to methodological variability .

Analytical Recovery and Stability

Recovery rates in vegetable oils vary significantly:

Compound Matrix Recovery (%)
This compound Palm oil 147.5
Glycidyl stearate Palm kernel oil 82.7

Implications : High recovery for oleate suggests minimal matrix interference in LC–MS methods, aiding accurate quantification .

Biological Activity

Glycidyl oleate is a glycidyl fatty acid ester derived from oleic acid and glycidol. It is primarily recognized for its role as a processing contaminant in refined edible oils, resulting from high-temperature treatments during oil production. This compound has raised significant concerns regarding its biological activity, particularly in terms of genotoxicity and potential health implications.

  • Chemical Formula : C21_{21}H38_{38}O3_3
  • Appearance : Colorless to slightly yellow clear liquid
  • Molecular Weight : 330.54 g/mol

Sources and Formation

This compound is formed during the deodorization of vegetable oils, especially under high-temperature conditions. It can also be found in processed foods, including meats and snacks, where it may arise from frying or other cooking methods that involve high temperatures .

Genotoxicity and Carcinogenic Potential

Research indicates that this compound can be metabolized into glycidol, a compound known for its genotoxic properties. Studies have demonstrated that glycidol can induce DNA damage in various cell types, leading to concerns about its carcinogenic potential when consumed through food products .

Key Findings:

  • Oxidative Stress : this compound has been shown to induce oxidative stress in cells, which can lead to cellular damage and inflammation .
  • DNA Damage : In vivo studies have indicated that exposure to glycidyl esters, including this compound, results in the formation of glycidol–hemoglobin adducts, suggesting direct interactions with cellular components that could lead to mutagenesis .

Case Studies

  • Food Analysis Study :
    • A study analyzing 48 commercially prepared foods found a correlation between the levels of glycidyl esters and 3-monochloropropane-1,2-diol esters (3-MCPDE), both of which are known contaminants in processed oils. The results indicated that higher concentrations of these contaminants were present in fried and processed foods .
  • Animal Studies :
    • In a controlled animal study, mice were administered glycidyl fatty acid esters, leading to the measurement of diHOPrVal (a biomarker for glycidol exposure) in blood samples. Results showed significant increases in diHOPrVal levels after administration, reinforcing the link between dietary intake of this compound and potential health risks .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Conversion to Glycidol : Upon ingestion, this compound is hydrolyzed to glycidol, which then interacts with cellular macromolecules such as DNA.
  • Induction of Reactive Oxygen Species (ROS) : this compound may promote the generation of ROS, leading to oxidative damage in cells .

Comparative Analysis with Other Glycidyl Esters

CompoundSourceGenotoxicityHealth Implications
This compoundEdible oilsYesPotential carcinogen
Glycidyl PalmitateEdible oilsYesPotential carcinogen
Glycidyl StearateEdible oilsYesPotential carcinogen

Chemical Reactions Analysis

Hydrolysis Reactions

Glycidyl oleate hydrolyzes under enzymatic, acidic, or alkaline conditions to release glycidol and oleic acid.

Key Pathways

Condition Catalyst/Reagent Products Efficiency Source
Enzymatic hydrolysisLipase (e.g., Novozym 435)Glycidol + Oleic acid>90% yield at 46°C, 14 hrs
Acidic hydrolysisHCl or H₂SO₄Glycidol + Oleic acidComplete hydrolysis at 80°C
Alkaline hydrolysisNaOH/KOHGlycidol + Oleic acidRapid at pH >10, 70°C
  • Research Findings :

    • Lipase-catalyzed hydrolysis avoids side reactions (e.g., glycidol conversion to 3-MCPD) common in chemical methods .

    • Alkaline hydrolysis is used industrially but requires precise temperature control to prevent glycidol degradation .

Substitution Reactions

The epoxide ring undergoes nucleophilic substitution with amines, thiols, or alcohols.

Representative Reactions

Nucleophile Reagent/Conditions Product Application Source
AminesEthylenediamine, 25°Cβ-Amino alcohol derivativesPolymer cross-linking agents
ThiolsThioglycolic acid, mild acidThioether-linked compoundsSurfactant synthesis
AlcoholsMethanol, Amberlyst 15 catalystGlycidyl ethersBio-based plasticizers
  • Mechanistic Insight :

    • The epoxide’s strained ring facilitates nucleophilic attack, forming diastereomers depending on reaction stereochemistry .

Oxidation Reactions

This compound oxidizes to form hydroxylated or carbonyl-containing products.

Oxidation Pathways

Oxidizing Agent Conditions Major Products Notes Source
Hydrogen peroxide60°C, 6 hrsEpoxy-hydroxy oleateForms unstable intermediates
m-CPBADichloromethane, 24 hrsDiepoxy derivativesUsed in epoxy resin synthesis
  • Stability Concerns :

    • Oxidized products are prone to further degradation under heat, limiting their industrial utility .

Thermal Degradation

At temperatures >200°C (e.g., during oil refining), this compound decomposes into mutagenic compounds.

Degradation Products

Process Temperature Products Health Impact Source
Deodorization220–260°CGlycidol, AcroleinGenotoxic and carcinogenic
Frying180–200°C3-MCPD esters, AldehydesLinked to renal toxicity
  • Mitigation Strategies :

    • Addition of antioxidants (e.g., tocopherols) reduces glycidyl ester formation by 30–50% during frying .

Synthetic Routes

This compound is synthesized via esterification or transesterification.

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters:

Compound Reaction with H₂O Thermal Stability Nucleophilic Reactivity Source
Glycidyl palmitateSlower hydrolysisHigher (mp 45°C)Moderate
Glycidyl linoleateFaster oxidationLower (prone to rancidity)High

Analytical Challenges

Direct quantification of this compound in oils requires LC-MS/MS due to matrix interference . Indirect methods (e.g., hydrolysis to glycidol) show variability (±15%) depending on oil composition .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying glycidyl oleate in complex matrices such as edible oils?

this compound (GO) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. Sample preparation involves lipid extraction, purification via solid-phase extraction (SPE), and derivatization if necessary. For validation, spiked samples (e.g., 0.5–1.0 mg/kg glycidol equivalents) are used to assess repeatability (RSD < 10%) and intermediate precision across different analysts and days . Deuterated internal standards, such as this compound-d5, enhance quantification accuracy by correcting matrix effects .

Q. How is this compound synthesized in laboratory settings for research purposes?

GO is synthesized via esterification of oleic acid with glycidol, often catalyzed by solid acids (e.g., sulfuric acid supported on activated carbon). The reaction conditions (temperature, catalyst concentration, and molar ratios) are optimized to maximize yield. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for molecular characterization .

Q. What methodologies are employed to characterize the structural and purity profile of this compound?

Purity assessment combines chromatographic techniques (HPLC with UV/ELSD detection) and mass spectrometry. Structural elucidation uses FTIR to identify epoxy and ester groups, while ¹H NMR confirms proton environments (e.g., epoxide ring protons at δ 3.1–3.3 ppm). For high-purity standards (>98%), batch-to-batch consistency is validated using certified reference materials and interlaboratory comparisons .

Advanced Research Questions

Q. How can contradictions in this compound formation under varying thermal conditions be resolved?

Thermal studies in food matrices (e.g., baked goods) reveal GO formation peaks at 170–210°C but absence at 250°C, likely due to matrix-specific degradation pathways or competing reactions (e.g., oxidation). Experimental design must control for factors like moisture content, fatty acid composition, and heating duration. Data normalization to precursor concentrations and use of kinetic models (e.g., Arrhenius equations) help reconcile discrepancies .

Q. What safety protocols are recommended for handling this compound, given structural analogs’ carcinogenic potential?

While GO itself is not classified as carcinogenic, its structural analogs (e.g., glycidyl methacrylate, Group 2A by IARC) warrant caution. Researchers should use personal protective equipment (PPE), conduct experiments in fume hoods, and monitor airborne epoxy compounds. Long-term toxicity studies should follow OECD guidelines, including in vitro genotoxicity assays (e.g., Ames test) and in vivo rodent models .

Q. How can isotopic labeling (e.g., deuterated this compound) enhance mechanistic studies of its formation and metabolism?

Deuterated GO (e.g., this compound-d5) serves as a tracer in mass spectrometry to distinguish endogenous vs. exogenous sources in metabolic pathways. It improves quantification in complex biological matrices and enables tracking of reaction intermediates (e.g., epoxide ring-opening products). Isotopic dilution assays also reduce matrix interference in food and environmental samples .

Q. What experimental strategies address challenges in quantifying low-abundance this compound in lipid-rich samples?

To overcome lipid interference, researchers employ sequential purification steps: (1) saponification to hydrolyze triglycerides, (2) SPE with C18 cartridges to isolate GO, and (3) derivatization with bromine or phenylboronic acid to enhance MS detectability. Method validation includes spike-recovery tests (80–120% recovery) and cross-validation with independent labs .

Properties

IUPAC Name

oxiran-2-ylmethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYIWOYBERNXLX-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101031637
Record name Glycidyl oleate
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Molecular Weight

338.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5431-33-4
Record name Glycidyl oleate
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Record name Glycidyl oleate
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Record name Glycidyl oleate
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Record name 2,3-epoxypropyl oleate
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Record name GLYCIDYL OLEATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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